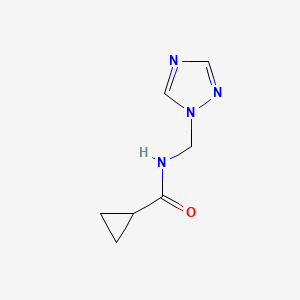
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
Descripción general
Descripción
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This chemical compound is also known as BDPB and is widely used as a research tool to study the biochemical and physiological effects of various compounds.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is not well understood. However, it is believed to act as an inhibitor of certain enzymes involved in various biological processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has significant biochemical and physiological effects on various biological systems. It has been shown to inhibit the activity of certain enzymes and affect the function of various cellular pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene in lab experiments is its ability to selectively target specific enzymes and pathways. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of the results obtained.
Direcciones Futuras
There are several future directions for the use of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene in scientific research. One of the areas of research is the development of new drugs that target specific enzymes and pathways in various diseases. Another area of research is the study of the biochemical and physiological effects of this compound on various biological systems.
In conclusion, 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a chemical compound that has significant potential in various scientific research applications. Its ability to selectively target specific enzymes and pathways makes it a valuable tool in drug discovery, pharmacology, and toxicology. However, its potential toxicity should be carefully considered when using it in lab experiments.
Aplicaciones Científicas De Investigación
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is widely used in various scientific research applications, including drug discovery, pharmacology, and toxicology. It is used as a research tool to study the mechanism of action of various compounds and their effects on biological systems.
Propiedades
IUPAC Name |
1-(2-bromo-6-nitrophenyl)-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2O2/c11-7-2-1-3-8(15(16)17)9(7)14-5-4-10(12,13)6-14/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZMDTXYBBDWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=C2Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1411598.png)

![Tert-butyl 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1411600.png)










